molecular formula C7H5ClN2O B3086733 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile CAS No. 1163297-82-2

5-Chloro-2-hydroxy-6-methyl-nicotinonitrile

Cat. No.: B3086733
CAS No.: 1163297-82-2
M. Wt: 168.58 g/mol
InChI Key: IEEIIJDVMMNPDI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-6-methyl-nicotinonitrile is a pyridine derivative featuring a nitrile group at position 3, with chloro (Cl), hydroxy (OH), and methyl (CH₃) substituents at positions 5, 2, and 6, respectively. This compound is hypothesized to serve as a pharmaceutical intermediate or agrochemical precursor, similar to other substituted nicotinonitriles .

Properties

IUPAC Name

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEIIJDVMMNPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191775
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163297-82-2
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163297-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile typically involves the chlorination of 2-hydroxy-6-methyl-nicotinonitrile. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-6-methyl-nicotinonitrile.

    Reduction: Formation of 5-chloro-2-hydroxy-6-methyl-nicotinamidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-6-methyl-nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to altered cellular processes. The chloro, hydroxy, and nitrile groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile Cl (5), OH (2), CH₃ (6), CN (3) C₇H₅ClN₂O* 168.58* Hydroxy and chloro enhance polarity; methyl moderates lipophilicity.
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile Cl (5), cyclopropyl (6), OH (2), CF₃ (4) C₁₀H₆ClF₃N₂O 278.62 Trifluoromethyl increases metabolic stability; cyclopropyl introduces steric bulk.
2-Amino-6-methylnicotinonitrile NH₂ (2), CH₃ (6), CN (3) C₇H₇N₃ 133.15 Amino group enhances basicity and hydrogen-bonding potential.
6-Amino-5-nitropicolinonitrile NH₂ (6), NO₂ (5), CN (2) C₆H₄N₄O₂* 164.12* Nitro group confers electron-withdrawing effects and potential toxicity.

*Inferred from structural analogs due to lack of explicit data in evidence.

Key Observations:

  • Electron-Withdrawing Groups : The chloro and nitrile groups in the target compound and ’s analog enhance electrophilicity, favoring nucleophilic substitution reactions.
  • Steric Effects : The cyclopropyl group in ’s compound introduces steric hindrance, which may reduce enzymatic degradation but limit binding pocket accessibility.

Table 2: Application Comparison

Compound Name Applications Evidence Source
This compound Hypothesized: Pharmaceutical intermediates, agrochemical precursors.
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile Pharmaceutical intermediate (e.g., kinase inhibitors)
2-Amino-6-methylnicotinonitrile Research and development (e.g., heterocyclic building blocks)
6-Amino-5-nitropicolinonitrile Chemical synthesis (e.g., explosives, dyes)
  • Pharmaceutical Relevance : ’s compound is explicitly linked to pharmaceutical intermediates, likely due to its trifluoromethyl group’s role in enhancing drug-like properties .
  • Agrochemical Potential: The target compound’s methyl and chloro substituents align with herbicides or fungicides requiring moderate polarity and stability.

Biological Activity

Overview

5-Chloro-2-hydroxy-6-methyl-nicotinonitrile (C7H5ClN2O) is a pyridine derivative notable for its unique combination of functional groups: chloro, hydroxy, and methyl. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and activity against various pathogens.

Synthesis

The synthesis of this compound typically involves the chlorination of 2-hydroxy-6-methyl-nicotinonitrile using reagents like thionyl chloride or phosphorus pentachloride. The process is optimized in industrial settings through continuous flow reactors to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various cellular processes. The presence of the chloro, hydroxy, and nitrile groups enhances its binding affinity to target sites, which is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa31.25
Candida albicans12.5

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly potent against certain strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Effects
A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of oxidative stress and activation of apoptotic pathways .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
2-Hydroxy-6-methyl-nicotinonitrileLacks chloro groupModerate antimicrobial activity
5-Chloro-2-hydroxy-nicotinonitrileLacks methyl groupLower efficacy than target compound
5-Chloro-6-methyl-nicotinonitrileLacks hydroxy groupReduced hydrogen bonding capability

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile
Reactant of Route 2
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile

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